α-D-甘露糖-1-磷酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

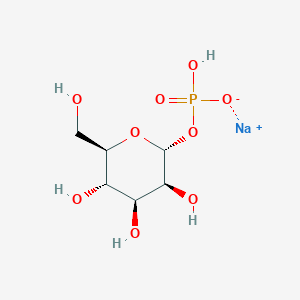

A-D-Mannose-1-phosphate sodium salt is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality a-D-Mannose-1-phosphate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-D-Mannose-1-phosphate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

糖蛋白和糖脂的研究

α-D-甘露糖-1-磷酸钠盐用于研究糖蛋白和糖脂的结构和功能 。这些是复杂的分子,在许多生物过程中发挥着至关重要的作用,包括细胞间相互作用、免疫反应和病原体识别。

代谢途径调节

该化合物也用于研究代谢途径调节 。 它是果糖和甘露糖代谢中的中间体 ,对其研究可以深入了解这些代谢途径在不同生物体和不同条件下的调节方式。

激素和维生素生物合成

α-D-甘露糖-1-磷酸钠盐用于探索激素和维生素生物合成 。了解该化合物在这些生物合成途径中的作用,有助于开发针对激素和维生素缺乏相关疾病的新治疗策略。

酶促比色定量

研究人员已开发出一种酶促比色法来定量α-D-甘露糖 1-磷酸 。 该方法不受D-甘露糖、D-甘露糖胺、N-乙酰-D-甘露糖胺、L-甘露糖、β-1,4-甘露糖二糖、α-1,2-甘露糖二糖、甲基α-D-甘露糖苷或二甲基亚砜存在的影响 。

益生菌研究

在一项评估膳食益生菌添加水平对肠道粘液成分影响的研究中,发现补充α-D-甘露糖-1-磷酸钠盐可以增加肠道粘液层的厚度。 这可能有助于改善肠道屏障功能。

多糖、糖蛋白和糖脂中甘露糖苷的生物合成

α-D-甘露糖 1-磷酸是多糖、糖蛋白和糖脂中甘露糖苷生物合成的重要中间体 。 在该生物合成中,α-Man1 P由D-甘露糖 6-磷酸(Man6 P)通过磷酸甘露糖变位酶(PMM,EC 5.4.2.8)生成,并通过甘露糖 1-磷酸鸟苷酰转移酶(EC 2.7.7.13)转化为GDP-甘露糖(GDP-Man),成为各种甘露糖基转移酶的供体底物 。

作用机制

Target of Action

The primary target of Alpha-D-Mannose-1-Phosphate Sodium Salt is the biochemical pathway of fructose and mannose metabolism . It plays a crucial role in cellular communication and function as it is a component of glycoproteins and glycolipids .

Mode of Action

Alpha-D-Mannose-1-Phosphate Sodium Salt interacts with its targets by serving as an intermediate in the metabolism of fructose and mannose . This interaction leads to changes in the metabolic pathways, affecting the production and utilization of these sugars in the body.

Biochemical Pathways

The compound affects the fructose and mannose metabolic pathways . As an intermediate, it contributes to the conversion of D-Mannose 6-phosphate to fructose 6-phosphate . This process is vital for the normal functioning of various biochemical processes in the body.

Result of Action

The action of Alpha-D-Mannose-1-Phosphate Sodium Salt at the molecular and cellular level results in the regulation of fructose and mannose metabolism . This regulation is crucial for maintaining cellular function and communication, as these sugars are key components of glycoproteins and glycolipids .

Action Environment

The action, efficacy, and stability of Alpha-D-Mannose-1-Phosphate Sodium Salt can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds or cofactors necessary for its action. For instance, its solubility in water suggests that it can be easily transported in bodily fluids . .

生化分析

Biochemical Properties

Alpha-D-Mannose-1-phosphate sodium salt is involved in several biochemical reactions. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which are crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate and vice versa . These interactions are essential for the proper functioning of glycosylation pathways, which are vital for protein folding and stability.

Cellular Effects

Alpha-D-Mannose-1-phosphate sodium salt influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving glycoproteins. The compound affects gene expression by modulating the activity of transcription factors that are sensitive to glycosylation states. Additionally, it impacts cellular metabolism by serving as a substrate for energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, Alpha-D-Mannose-1-phosphate sodium salt exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for phosphomannomutase and phosphoglucomutase, facilitating the conversion between different phosphorylated forms of mannose. This conversion is critical for maintaining the balance of mannose derivatives required for glycosylation and other metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-D-Mannose-1-phosphate sodium salt can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in glycosylation patterns and metabolic flux .

Dosage Effects in Animal Models

The effects of Alpha-D-Mannose-1-phosphate sodium salt in animal models are dose-dependent. At low doses, the compound supports normal cellular functions and metabolic processes. At high doses, it can exhibit toxic effects, including disruptions in glycosylation and metabolic imbalances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without adverse effects .

Metabolic Pathways

Alpha-D-Mannose-1-phosphate sodium salt is involved in the metabolic pathways of fructose and mannose. It interacts with enzymes such as phosphomannomutase and phosphoglucomutase, which facilitate the interconversion of mannose-6-phosphate and mannose-1-phosphate. These interactions are crucial for maintaining the proper balance of mannose derivatives necessary for glycosylation and other metabolic processes .

Transport and Distribution

Within cells, Alpha-D-Mannose-1-phosphate sodium salt is transported and distributed by specific transporters and binding proteins. These molecules ensure that the compound reaches its target sites, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The localization and accumulation of the compound are tightly regulated to maintain cellular homeostasis .

Subcellular Localization

Alpha-D-Mannose-1-phosphate sodium salt is primarily localized in the cytoplasm, where it participates in metabolic processes. It is also found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in glycosylation. The compound’s activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications .

属性

CAS 编号 |

99749-54-9 |

|---|---|

分子式 |

C6H11Na2O9P |

分子量 |

304.10 g/mol |

IUPAC 名称 |

disodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1 |

InChI 键 |

DCOZWBXYGZXXRX-ATVZWOOISA-L |

SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

规范 SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

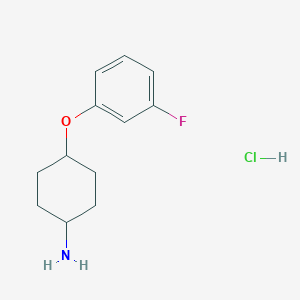

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

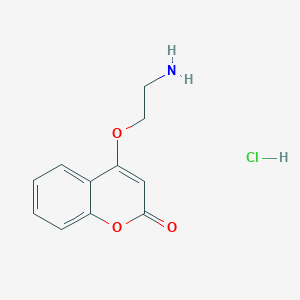

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

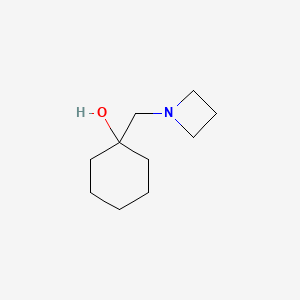

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

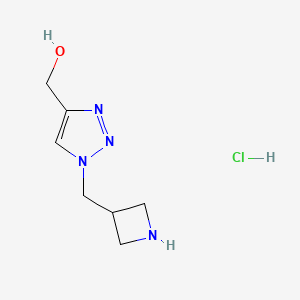

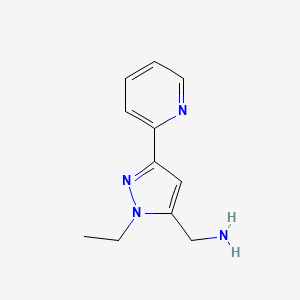

![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)